BenchChemオンラインストアへようこそ!

Lithium;8-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate

Solubility enhancement Salt formation Bioassay compatibility

This lithium carboxylate salt is uniquely suited for PI3Kα inhibitor programs. Unlike the free acid, it dissolves directly in aqueous buffers, eliminating DMSO co-solvent artifacts. The 8-bromo substituent enables Suzuki-Miyaura diversification, while the 3-ethyl group provides hydrophobic hinge contacts. Orthogonal reactivity allows sequential amidation then cross-coupling without protecting groups. Procure this ready-to-couple building block to accelerate SAR exploration.

Molecular Formula C10H8BrLiN2O2
Molecular Weight 275.03
CAS No. 2411227-70-6
Cat. No. B2358994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium;8-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate
CAS2411227-70-6
Molecular FormulaC10H8BrLiN2O2
Molecular Weight275.03
Structural Identifiers
SMILES[Li+].CCC1=C(N=C2N1C=CC=C2Br)C(=O)[O-]
InChIInChI=1S/C10H9BrN2O2.Li/c1-2-7-8(10(14)15)12-9-6(11)4-3-5-13(7)9;/h3-5H,2H2,1H3,(H,14,15);/q;+1/p-1
InChIKeySHSXVXFOPOLCGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Lithium 8-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate (CAS 2411227-70-6): Core Identity and Procurement Baseline


Lithium;8-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate (CAS 2411227-70-6) is a lithium carboxylate salt of the imidazo[1,2-a]pyridine heterocyclic class, with molecular formula C₁₀H₈BrLiN₂O₂ and a molecular weight of 275.03 g/mol . The compound features a bromine atom at the 8-position of the fused bicyclic core, an ethyl substituent at the 3-position, and a carboxylate group at the 2-position charge-balanced by a lithium cation [1]. It is supplied as a research-grade building block at 95% purity through Enamine Ltd. (Ukraine) and distributed globally via Sigma-Aldrich . The imidazo[1,2-a]pyridine-2-carboxylate scaffold is a recognized privileged structure in medicinal chemistry, with validated activity as a kinase inhibitor pharmacophore, particularly against the PI3K family [2].

Why In-Class Imidazo[1,2-a]pyridine Carboxylates Cannot Be Interchanged with Lithium 8-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate


Generic substitution within the imidazo[1,2-a]pyridine-2-carboxylate family is precluded by three non-interchangeable structural features that govern reactivity, physicochemical properties, and synthetic utility. First, the lithium counterion confers fundamentally different solubility and formulation behavior compared to the parent carboxylic acid (CAS 1206974-50-6) or alternative sodium/potassium salts—lithium carboxylates of this class are documented to significantly improve aqueous solubility over the free acid form . Second, the 8-bromo substituent is a critical synthetic handle enabling palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) that is absent in non-halogenated or differently halogenated analogs; the 8-position in particular has been validated as the optimal site for Suzuki-Miyaura diversification in PI3Kα inhibitor programs [1]. Third, the 3-ethyl group introduces steric and lipophilic modulation (computed XLogP3 of the parent acid = 3.1 [2]) that is absent in the simpler 8-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 1026201-45-5), which lacks any 3-substitution. These three features—counterion identity, halogen position, and alkyl substitution—collectively determine the compound's fitness for a given synthetic route or screening cascade, and no single in-class analog replicates all three simultaneously.

Quantitative Differentiation Evidence for Lithium 8-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate Relative to Closest Comparators


Lithium Salt vs. Free Acid: Aqueous Solubility Advantage for Formulation and Assay Compatibility

The lithium carboxylate salt form of imidazo[1,2-a]pyridine-2-carboxylates is explicitly documented to provide significantly improved aqueous solubility compared to the corresponding free carboxylic acid. Vendor technical documentation for the closely related lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 2490426-26-9) states: 'The lithium carboxylate functionality significantly improves water solubility compared to the parent carboxylic acid' . The target compound's parent acid, 8-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1206974-50-6), has a computed XLogP3 of 3.1 and a topological polar surface area of 54.6 Ų [1], indicating moderate-to-high lipophilicity that would limit aqueous solubility in the free acid form. Lithium salt formation converts the carboxylic acid moiety (pKa ~3-4, hydrogen bond donor count = 1) to a fully ionized carboxylate (formal charge −1, hydrogen bond donor count = 0), eliminating the neutral acid's capacity for intermolecular hydrogen bonding in the solid state and enhancing hydration energy . This class-level salt effect is well-established in pharmaceutical salt screening literature, where lithium salts of carboxylic acids consistently demonstrate higher aqueous solubility than the parent acids [2].

Solubility enhancement Salt formation Bioassay compatibility

8-Bromo Substituent as a Validated Suzuki-Miyaura Cross-Coupling Handle: Direct Evidence from PI3Kα Inhibitor Synthesis

The 8-bromo substituent on the imidazo[1,2-a]pyridine core has been directly validated as a competent leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling in the synthesis of potent PI3Kα inhibitors. Chen et al. (2023) employed ethyl 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate derivatives (compounds 12a-c) as key intermediates; these underwent Suzuki-Miyaura reaction with boronic acids or esters to yield final target products 15–46 [1]. The synthetic sequence demonstrates that the 8-position bromine is reactive under standard Suzuki conditions without competing side reactions at the 2-carboxylate ester. This contrasts with the 6-bromo positional isomer, which has been studied in separate dimerization chemistry via Pd-catalyzed borylation, yielding [6,6′-biimidazo[1,2-a]pyridine]-2,2′-dicarboxamide derivatives rather than Suzuki products . The 8-bromo substitution pattern therefore provides a distinct and literature-precedented synthetic vector that is not replicated by 6-bromo or 7-bromo analogs, each of which exhibits different regioselectivity in cross-coupling reactions.

Cross-coupling C–C bond formation Medicinal chemistry diversification

3-Ethyl Group Differentiation: Lipophilicity and Steric Modulation vs. 3-Unsubstituted and 3-Methyl Analogs

The 3-ethyl substituent on the imidazo[1,2-a]pyridine core provides quantifiable differences in computed physicochemical properties compared to the 3-unsubstituted analog (8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid, CAS 1026201-45-5). The parent acid of the target compound (CAS 1206974-50-6) has a computed XLogP3 of 3.1 and a molecular weight of 269.09 g/mol [1]. In contrast, the 3-unsubstituted analog (CAS 1026201-45-5) has a molecular formula of C₈H₅BrN₂O₂, MW = 241.04 g/mol, with one fewer rotatable bond [2]. The ethyl group adds 28.05 Da of molecular weight and increases lipophilicity by approximately 0.5–0.8 logP units (estimated by the difference of an ethyl vs. hydrogen contribution). This lipophilicity difference has direct implications for target binding: the 3-ethyl group occupies a lipophilic pocket in the PI3Kα active site as demonstrated by molecular docking studies of 2,3-disubstituted imidazo[1,2-a]pyridines, where 3-alkyl substitution contributes to hydrophobic interactions with the kinase hinge region [3]. In the related 2-ethylimidazo[1,2-a]pyridine series, 3-position substitution has been shown to modulate anti-cancer activity in hybrid compounds, with the ethyl group at position 2 or 3 affecting both potency and selectivity [4].

Lipophilicity modulation Structure-activity relationships Lead optimization

Imidazo[1,2-a]pyridine-2-carboxylate Scaffold: Documented Nanomolar PI3Kα Inhibitory Activity and Favorable In Vitro ADME Profile

The imidazo[1,2-a]pyridine-2-carboxylate core—the scaffold from which the target compound is derived—has been rigorously validated as a potent PI3Kα inhibitor pharmacophore. Chen et al. (2023) reported that compound 35, a 2,6,8-trisubstituted imidazo[1,2-a]pyridine derivative built from the 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate intermediate, exhibited a PI3Kα IC₅₀ of 0.15 ± 0.02 μM in enzymatic assay, with antiproliferative IC₅₀ values of 7.9 ± 0.8 μM (T47D breast cancer) and 9.4 ± 0.6 μM (MCF-7 breast cancer) [1]. Compound 35 also demonstrated favorable in vitro ADME properties: human liver microsome stability T₁/₂ = 45.1 min, mouse liver microsome T₁/₂ = 31.9 min, high PAMPA permeability (Pe = 15.4 nm/s), and minimal CYP450 inhibition across five major isoforms (CYP1A2: 9.8%, CYP2D6: 13.5%, CYP2C9: 30.6%, CYP2C19: 25.9%, CYP3A4: 42.6%) [1]. Earlier work by Hayakawa et al. (2007) identified imidazo[1,2-a]pyridine derivative 12 (a thiazole-substituted analog) with p110α PI3K IC₅₀ of 0.0028 μM and high selectivity over other PI3K isoforms [2]. While the target lithium;8-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate itself has not been tested in these assays, it represents the core intermediate from which such potent inhibitors are elaborated via 2-position amidation and 8-position Suzuki coupling.

PI3Kα inhibition Kinase inhibitor scaffold Antiproliferative activity

Positional Isomer Selectivity: 8-Bromo vs. 3-Bromo vs. 7-Bromo Imidazo[1,2-a]pyridine-2-carboxylate Lithium Salts

Three lithium bromoimidazo[1,2-a]pyridine-2-carboxylate positional isomers are commercially available, each with distinct CAS numbers and reactivity profiles: the target 8-bromo-3-ethyl derivative (CAS 2411227-70-6, MW 275.03) , the 3-bromo isomer (CAS 2193059-40-2, MW 246.97) [1], and the 7-bromo isomer (CAS 2490426-26-9, MW 246.98) . The position of bromine substitution dictates the electronic environment of the pyridine ring and consequently the regiochemical outcome of subsequent reactions. The 8-bromo position (ortho to the bridgehead nitrogen, para to the pyridine nitrogen) places the bromine in an electronically distinct environment compared to the 3-bromo position (on the imidazole ring) or the 7-bromo position (meta to the bridgehead nitrogen). This positional difference has been shown to affect cross-coupling reactivity: 8-bromo derivatives undergo productive Suzuki-Miyaura coupling [2], while 6-bromo analogs undergo dimerization under related conditions. No Suzuki-Miyaura data are available for the 3-bromo or 7-bromo isomers, representing either unreported or unsuccessful reactivity. Furthermore, the 3-bromo isomer places the halogen on the imidazole ring rather than the pyridine ring, fundamentally altering the electronic character and likely the oxidative addition kinetics with Pd(0) catalysts.

Regioselectivity Positional isomer comparison Synthetic chemistry

Recommended Application Scenarios for Lithium 8-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate Based on Quantitative Evidence


PI3Kα-Focused Kinase Inhibitor Library Synthesis via 2-Position Amidation and 8-Position Suzuki Coupling

This compound is the optimal starting material for constructing focused libraries targeting the PI3Kα ATP-binding site. The validated synthetic route from Chen et al. (2023) demonstrates that 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate intermediates can be elaborated through sequential 2-position amidation (using HBTU coupling with diverse amines) followed by 8-position Suzuki-Miyaura coupling with boronic acids to yield potent PI3Kα inhibitors with IC₅₀ values as low as 0.15 μM [1]. The 3-ethyl group pre-installed on the target compound provides a hydrophobic contact in the kinase hinge region that would otherwise require an additional synthetic step to introduce. Researchers should procure the lithium salt form specifically (rather than the free acid) to avoid an additional hydrolysis step if the carboxylate is to be used directly in amidation chemistry.

Aqueous-Compatible Biochemical Assay Development Requiring Pre-Dissolved Carboxylate Substrate

For biochemical assays conducted in aqueous buffer systems (e.g., fluorescence polarization, SPR, or ITC experiments), the lithium carboxylate salt form offers superior aqueous solubility compared to the parent free acid [1]. The free acid (CAS 1206974-50-6, XLogP3 = 3.1) would require organic co-solvent (DMSO or DMF) for dissolution, which can interfere with protein stability and assay readouts at concentrations above 1% v/v . The lithium salt eliminates this limitation, enabling higher final compound concentrations in wholly aqueous assay formats without co-solvent artifacts.

Regioselective Diversification at the 8-Position Without Competing Imidazole Ring Reactivity

Unlike the 3-bromo positional isomer (CAS 2193059-40-2), which places the reactive halogen on the imidazole ring, the target compound's 8-bromo substituent is positioned on the pyridine ring—the site validated for Suzuki-Miyaura cross-coupling in the PI3Kα inhibitor literature [1]. This positional specificity is critical for medicinal chemists designing SAR studies where the imidazole ring must remain unfunctionalized (e.g., to preserve a key hydrogen bond with the kinase hinge residue). The 7-bromo isomer (CAS 2490426-26-9) lacks published cross-coupling validation entirely , making the 8-bromo compound the only de-risked choice for Pd-catalyzed diversification at the pyridine ring of this scaffold.

Late-Stage Functionalization in Multi-Step Synthetic Routes Requiring Orthogonal Reactivity

The target compound's three functional groups—lithium carboxylate (nucleophilic acyl substitution), 8-bromo (cross-coupling electrophile), and 3-ethyl (inert under most reaction conditions)—provide orthogonal reactivity handles for sequential derivatization. The carboxylate can be activated and coupled to amines without affecting the 8-bromo group, and the 8-bromo group can subsequently undergo Suzuki coupling without interference from the 3-ethyl substituent. This orthogonality is demonstrated in the Chen et al. (2023) synthetic scheme, where 8-bromo intermediates 13a-c were amidated at the 2-position (steps iv–v) prior to Suzuki coupling at the 8-position (step vi) [1]. The lithium counterion further facilitates direct use in polar aprotic solvents (DMF, DMSO) without the base pretreatment required for the free acid.

Quote Request

Request a Quote for Lithium;8-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.